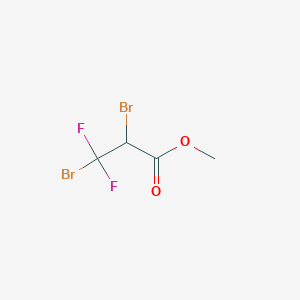

Methyl 2,3-Dibromo-3,3-difluoropropionate

Description

Properties

IUPAC Name |

methyl 2,3-dibromo-3,3-difluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br2F2O2/c1-10-3(9)2(5)4(6,7)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFZHIIUXZPTPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(F)(F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30663086 | |

| Record name | Methyl 2,3-dibromo-3,3-difluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885276-33-5 | |

| Record name | Propanoic acid, 2,3-dibromo-3,3-difluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885276-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,3-dibromo-3,3-difluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,3-dibromo-3,3-difluoropropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2,3-Dibromo-3,3-difluoropropionate

This guide provides a comprehensive overview of a robust and plausible synthetic route to Methyl 2,3-Dibromo-3,3-difluoropropionate, a highly functionalized building block with significant potential in the development of novel agrochemicals, pharmaceuticals, and advanced materials. The presence of vicinal dibromides, a geminal difluoro group, and a methyl ester functionality offers a rich platform for diverse chemical transformations. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical insights and practical, actionable protocols.

Strategic Approach to Synthesis: A Retrosynthetic Analysis

Given the absence of a direct, one-pot synthesis in the current literature, a logical and efficient synthetic strategy is paramount. The target molecule, Methyl 2,3-Dibromo-3,3-difluoropropionate, can be rationally disconnected at the C2-C3 bromine-carbon bonds. This retrosynthetic step points to a precursor containing a carbon-carbon double bond ripe for halogenation: Methyl 3,3-difluoroacrylate .

The proposed forward synthesis, therefore, hinges on a classic electrophilic addition of bromine across the alkene functionality of this fluorinated acrylate. This approach is advantageous due to the typically high yields and predictable stereochemical outcomes of such reactions.

Caption: Retrosynthetic approach for Methyl 2,3-Dibromo-3,3-difluoropropionate.

Synthesis of the Precursor: Methyl 3,3-difluoroacrylate

While Methyl 3,3-difluoroacrylate is not as commonly available as its non-fluorinated counterpart, its synthesis can be achieved through established methods. One such method is analogous to the synthesis of Ethyl 3,3-difluoroacrylate, which utilizes dibromodifluoromethane as a key reagent[1]. For the purpose of this guide, we will presume the availability of Methyl 3,3-difluoroacrylate as the starting material for the final bromination step.

Core Synthesis: Electrophilic Bromination of Methyl 3,3-difluoroacrylate

The cornerstone of this synthesis is the addition of molecular bromine (Br₂) to the carbon-carbon double bond of Methyl 3,3-difluoroacrylate. The electron-withdrawing nature of the gem-difluoro and ester groups decreases the nucleophilicity of the alkene, which may necessitate specific reaction conditions to achieve efficient conversion.

3.1. Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and high yield.

Materials:

-

Methyl 3,3-difluoroacrylate (1.0 eq)

-

Molecular Bromine (1.05 eq)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, is charged with Methyl 3,3-difluoroacrylate (1.0 eq) dissolved in anhydrous dichloromethane. The flask is cooled to 0 °C in an ice bath.

-

Bromine Addition: A solution of bromine (1.05 eq) in dichloromethane is prepared and transferred to the dropping funnel. This solution is added dropwise to the stirred solution of the acrylate over a period of 30-60 minutes. The characteristic red-brown color of bromine should dissipate as it reacts. The reaction is monitored by TLC (Thin Layer Chromatography).

-

Reaction Quench: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate until the bromine color is no longer visible.

-

Workup: The reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude Methyl 2,3-Dibromo-3,3-difluoropropionate is purified by vacuum distillation or column chromatography on silica gel.

Caption: Experimental workflow for the synthesis of Methyl 2,3-Dibromo-3,3-difluoropropionate.

3.2. Reaction Mechanism: The Bromonium Ion Pathway

The addition of bromine to an alkene proceeds via an electrophilic addition mechanism. The π-bond of the alkene acts as a nucleophile, attacking one of the bromine atoms in the Br₂ molecule, which becomes polarized upon approaching the electron-rich double bond[2][3][4]. This leads to the formation of a cyclic bromonium ion intermediate and a bromide ion. The bromide ion then attacks one of the carbon atoms of the bromonium ion in an Sₙ2-like fashion, from the side opposite to the bromonium ion bridge[5][6]. This backside attack results in the anti-addition of the two bromine atoms.

Caption: Mechanism of electrophilic bromination.

Data Presentation: Key Reaction Parameters

The following table summarizes the critical parameters for the synthesis and their anticipated impact on the reaction outcome.

| Parameter | Recommended Range | Rationale & Impact on Yield/Purity |

| Temperature | 0 °C to Room Temp. | Lower temperatures (0 °C) are recommended to minimize potential side reactions and control the exothermicity of the reaction. |

| Solvent | Dichloromethane, CCl₄ | Anhydrous, non-polar, and aprotic solvents are crucial to prevent the formation of bromohydrins or other side products. |

| Stoichiometry | 1.05 eq of Br₂ | A slight excess of bromine ensures complete consumption of the starting acrylate. A large excess can lead to purification challenges. |

| Reaction Time | 1-4 hours | The reaction should be monitored by TLC to determine the point of complete consumption of the starting material. |

Purification and Characterization

Purification:

-

Vacuum Distillation: Given the likely boiling point of the product, vacuum distillation is a suitable method for purification on a larger scale.

-

Column Chromatography: For smaller scales or to achieve very high purity, column chromatography using silica gel with a hexane/ethyl acetate eluent system is recommended.

Characterization: The structure of the final product, Methyl 2,3-Dibromo-3,3-difluoropropionate, should be confirmed using a combination of the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic shifts for the methyl ester protons and the two diastereotopic protons on the dibrominated carbons.

-

¹³C NMR will confirm the presence of the four distinct carbon environments.

-

¹⁹F NMR will show a characteristic signal for the gem-difluoro group.

-

-

Infrared (IR) Spectroscopy: Will show a strong absorption band for the C=O stretch of the ester group (around 1740 cm⁻¹) and C-Br and C-F stretching vibrations.

-

Mass Spectrometry (MS): Will provide the molecular weight of the compound and show a characteristic isotopic pattern for a molecule containing two bromine atoms.

Safety and Handling

-

Bromine: Is highly toxic, corrosive, and a strong oxidizing agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Dichloromethane: Is a suspected carcinogen and should be handled with care in a fume hood.

-

Halogenated Organic Compounds: The product and intermediates should be handled with caution as they are potentially toxic and irritants.

Conclusion

The synthesis of Methyl 2,3-Dibromo-3,3-difluoropropionate, while not directly reported, can be confidently approached through the electrophilic bromination of Methyl 3,3-difluoroacrylate. The provided protocol, grounded in established chemical principles, offers a clear and reproducible pathway to this valuable synthetic intermediate. The multi-functional nature of the target molecule opens up a wide array of possibilities for further chemical exploration and the development of novel molecules with significant practical applications.

References

-

Chemguide. (n.d.). Electrophilic addition - symmetrical alkenes and bromine. Retrieved from [Link]4]

-

Save My Exams. (2025, June 20). Electrophilic Addition of Alkenes. Retrieved from [Link]3]

-

Clark, J. (n.d.). Mechanism for the electrophilic addition reactions between bromine (and the other halogens). Retrieved from a document sourced from a general web search.[2]

-

ChemTube3D. (n.d.). A Level - Electrophilic Addition Addition of bromine to an alkene. Retrieved from [Link]5]

-

Wikipedia. (n.d.). Halogen addition reaction. Retrieved from [Link]6]

-

Leroy, J., Molines, H., & Wakselman, C. (n.d.). Facile synthesis of ethyl 3,3-difluoroacrylate from dibromodifluoromethane and Diels-Alder cycloaddition with furan. ACS Publications. Retrieved from [Link]1]

Sources

Navigating the Synthesis and Application of Halogenated Difluoropropionates: A Technical Guide for Advanced Research

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: On the Identity of Methyl 2,3-Dibromo-3,3-difluoropropionate

In the landscape of synthetic chemistry and drug discovery, precision in molecular identification is paramount. The Chemical Abstracts Service (CAS) number serves as a unique and unambiguous identifier for a chemical substance. Our investigation to establish a definitive profile for Methyl 2,3-Dibromo-3,3-difluoropropionate did not yield a specific registered CAS number. This suggests that the compound may be a novel entity, a transient intermediate, or not yet widely documented in public chemical databases.

This guide, therefore, pivots to a more encompassing and practical approach. We will delve into the technical intricacies of closely related and well-documented halogenated and fluorinated propionate esters. By examining the synthesis, properties, and applications of analogs like Methyl 2,3-dibromopropionate (CAS: 1729-67-5) [1][2][3] and Methyl 3-bromo-2,2-difluoropropanoate (CAS: 99953-33-0) [4], we can construct a robust framework for understanding the prospective chemistry of the target molecule. This guide will equip researchers with the foundational knowledge and technical insights necessary to approach the synthesis and utilization of such polyhalogenated building blocks.

The Strategic Importance of Fluorine in Modern Drug Design

The deliberate incorporation of fluorine into bioactive molecules has become a cornerstone of contemporary medicinal chemistry.[5][6] Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong bonds with carbon—can profoundly and beneficially alter the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[7][8]

Key advantages conferred by fluorination include:

-

Enhanced Metabolic Stability : The strength of the C-F bond can block metabolic oxidation at that position, prolonging the drug's half-life.[7]

-

Increased Lipophilicity : Fluorine substitution can enhance a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability and reaching intracellular targets.[6]

-

Modulation of pKa : The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can be crucial for optimizing drug-receptor interactions and solubility.

-

Conformational Control : The introduction of fluorine can induce specific conformational preferences in a molecule, potentially leading to higher binding affinity and selectivity for its target.[6]

The prevalence of fluorinated pharmaceuticals, from blockbuster drugs to novel clinical candidates, underscores the strategic value of fluorinated building blocks in drug discovery pipelines.[5][9]

Synthetic Pathways to Halogenated and Fluorinated Propionates

The synthesis of molecules like Methyl 2,3-Dibromo-3,3-difluoropropionate would likely involve multi-step sequences leveraging established methods for halogenation and fluorination. Below, we outline a logical synthetic approach, drawing parallels from known procedures for related compounds.

Conceptual Synthetic Workflow

A plausible synthetic route would likely begin with a readily available starting material and proceed through sequential halogenation steps. The introduction of fluorine, particularly geminal difluorination (two fluorine atoms on the same carbon), often requires specialized reagents and conditions.

Start [label="Propionate Precursor", fillcolor="#FBBC05"]; Step1 [label="Introduction of\nDibromo Group"]; Step2 [label="Geminal Difluorination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Target [label="Methyl 2,3-Dibromo-\n3,3-difluoropropionate", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1 [label="Bromination"]; Step1 -> Step2 [label="Fluorinating Agent"]; Step2 -> Target; }

Conceptual workflow for the synthesis of the target molecule.

Key Synthetic Transformations

Bromination of Alkenes: The vicinal dibromination (bromine atoms on adjacent carbons) is a classic and reliable transformation. The reaction of an appropriate unsaturated precursor, such as methyl acrylate, with bromine (Br₂) would yield Methyl 2,3-dibromopropionate.

Geminal Difluorination: The introduction of the 3,3-difluoro moiety is more challenging. Several methods are available for converting a carbonyl group or a dihalide to a gem-difluoro group. One common approach is the use of deoxofluorinating agents on a ketone precursor. Another possibility is halogen exchange (HALEX) reaction on a suitable di-chloro or di-bromo precursor.

A Note on Regiochemistry: The order of operations is critical. Introducing the dibromo- functionality first, followed by difluorination at the 3-position, would be a logical sequence. The stability of the C-F bond makes it less likely to be displaced in subsequent reactions.

Physicochemical Properties: An Extrapolated View

While experimental data for Methyl 2,3-Dibromo-3,3-difluoropropionate is unavailable, we can predict its properties based on the known characteristics of alkanes, halogenated alkanes, and related esters.[10][11]

| Property | Predicted Characteristic | Rationale |

| Molecular Weight | High | Presence of two heavy bromine atoms and two fluorine atoms. |

| Boiling Point | Significantly elevated | The high molecular weight and polarity introduced by the halogens would lead to strong intermolecular forces (dipole-dipole and van der Waals), requiring more energy to vaporize compared to a non-halogenated analogue.[10] |

| Density | High | Generally, halogenated organic compounds are denser than their non-halogenated counterparts and often denser than water.[12] |

| Solubility | Poor in water, soluble in organic solvents | The molecule would be largely non-polar, favoring solubility in solvents like diethyl ether, dichloromethane, and ethyl acetate.[11] |

Spectroscopic Characterization: The Signature of Fluorine

The structural elucidation of a novel compound like Methyl 2,3-Dibromo-3,3-difluoropropionate would rely heavily on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR would be the most definitive analytical tool.

-

¹H NMR : The proton spectrum would provide information on the number and connectivity of hydrogen atoms. We would expect to see signals corresponding to the methyl ester protons and the proton at the C2 position.

-

¹³C NMR : The carbon spectrum would show distinct signals for each of the four carbon atoms, with their chemical shifts influenced by the attached halogens.

-

¹⁹F NMR : This would be the most critical NMR experiment. The presence of a ¹⁹F signal would confirm the incorporation of fluorine. The chemical shift and coupling patterns (to ¹H and ¹³C) would provide precise information about the electronic environment of the fluorine atoms.[13][14] The large chemical shift dispersion in ¹⁹F NMR makes it a highly sensitive probe for structural analysis.[14]

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. A key feature to look for would be the characteristic isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio. The presence of two bromine atoms in the molecule would result in a distinctive M, M+2, M+4 peak pattern with an intensity ratio of approximately 1:2:1, providing unambiguous evidence for the dibromo- substitution.

Applications in Research and Drug Development

Polyhalogenated building blocks are valuable intermediates in organic synthesis and drug discovery.

Synthetic Intermediate

Methyl 2,3-Dibromo-3,3-difluoropropionate, if synthesized, would be a versatile precursor for a range of novel compounds. The bromine atoms can be displaced by various nucleophiles, and the ester can be hydrolyzed or reduced to introduce further functionality. This would allow for the creation of a library of unique fluorinated molecules for biological screening.

Potential in Agrochemistry and Materials Science

Fluorinated compounds often exhibit unique biological activities and enhanced stability, making them attractive candidates for the development of new pesticides and herbicides. Additionally, the properties of such molecules could be of interest in materials science for the development of specialty polymers and liquids.

Role in the Synthesis of Bioactive Molecules

The difluoromethyl group is an important pharmacophore that can act as a bioisostere for a hydroxyl group or a thiol, potentially improving metabolic stability and cell permeability. Building blocks like the target molecule could be instrumental in the synthesis of complex drug candidates containing this motif. The ability to introduce both bromine and fluorine atoms provides multiple handles for subsequent chemical modifications, a desirable feature in the iterative process of lead optimization in drug discovery.

Safety and Handling Considerations

While a specific safety data sheet for Methyl 2,3-Dibromo-3,3-difluoropropionate does not exist, it is imperative to handle it with the utmost caution, assuming it to be hazardous. The safety protocols for related compounds, such as dibromodifluoromethane[12], should be considered as a baseline.

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation : Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Toxicity : Assume the compound is toxic if inhaled, ingested, or absorbed through the skin. Halogenated organic compounds can have significant health effects.

-

Reactivity : Keep away from strong oxidizing agents and bases.

Conclusion

While the specific compound "Methyl 2,3-Dibromo-3,3-difluoropropionate" remains elusive in the current chemical literature, a deep dive into the chemistry of its structural analogs provides a robust foundation for any researcher venturing into this area. The strategic importance of fluorination in drug design is undeniable, and the development of novel fluorinated building blocks is a critical endeavor. By understanding the principles of their synthesis, predicting their properties, and employing advanced spectroscopic techniques for their characterization, scientists can unlock the potential of this fascinating class of molecules and continue to drive innovation in medicine, agriculture, and materials science.

References

- AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

- Radboud Repository. (2024, April 9).

- MDPI. (n.d.). Drug Discovery Based on Fluorine-Containing Glycomimetics.

- ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development.

- Fluorinated building blocks in drug design: new p

- A Process For Preparation Of Difluoro Propionic Acid And Its Ester Deriv

- National Institutes of Health. (n.d.). Dibromodifluoromethane. PubChem.

- 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (n.d.). Semantic Scholar.

- Royal Society of Chemistry. (n.d.). Synthesis of 3,3,3-trifluoropropene telomers and their modification into fluorosurfactants. Polymer Chemistry.

- Sigma-Aldrich. (n.d.).

- Arborpharmchem. (n.d.). Cas No.

- National Institutes of Health. (n.d.). Bromo(difluoro)alumane. PubChem.

- Global Substance Registration System. (n.d.).

- National Institutes of Health. (2025, January 16).

- National Institutes of Health. (n.d.).

- National Institutes of Health. (2024, April 30).

- National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.

- Sigma-Aldrich. (n.d.).

- alkenes, -alkynes and –aromatics Fluoroalkanes Properties of fluoroalkanes Consider these typical bond strengths. (n.d.).

- Google Patents. (n.d.). US7880033B2 - Process for producing 3,3,3-trifluoropropionic acid.

- Chemistry LibreTexts. (2024, March 18). 3.5: Properties of Alkanes.

- CK-12 Foundation. (2025, November 18). Physical and Chemical Properties of Alkanes.

- National Institutes of Health. (n.d.).

- ResearchGate. (2025, August 7). Synthesis of 3,3-Difluoroazetidines.

Sources

- 1. 2,3-二溴丙酸甲酯 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Methyl 2,3-dibromopropionate | C4H6Br2O2 | CID 95428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. CK12-Foundation [flexbooks.ck12.org]

- 12. Dibromodifluoromethane | CBr2F2 | CID 6382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of Methyl 2,3-Dibromo-3,3-difluoropropionate

Executive Summary

The increasing prevalence of organofluorine and organobromine compounds in pharmaceuticals and advanced materials necessitates robust and unequivocal methods for their structural characterization. This guide presents a comprehensive, multi-technique approach to the structure elucidation of Methyl 2,3-Dibromo-3,3-difluoropropionate, a complex halogenated ester. As a Senior Application Scientist, this document moves beyond simple data reporting to explain the scientific rationale behind the analytical workflow, ensuring a self-validating process from initial synthesis to final structural confirmation. We will detail the strategic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of advanced Nuclear Magnetic Resonance (NMR) techniques, including ¹H, ¹³C, ¹⁹F, and 2D correlation experiments (HSQC, HMBC). The convergence of data from these orthogonal methods provides the unambiguous evidence required by researchers in drug discovery and chemical development.

Introduction: The Challenge of Polyhalogenated Structures

Halogenated organic molecules are cornerstones of modern chemistry, where the incorporation of atoms like fluorine and bromine can dramatically alter a molecule's steric profile, lipophilicity, and metabolic stability.[1][2] This has made them indispensable motifs in drug design. However, the very features that make them valuable also introduce significant analytical challenges. The presence of multiple halogens and chiral centers can lead to complex spectral patterns that require a sophisticated, integrated analytical strategy to resolve.

This guide focuses on the definitive structure elucidation of Methyl 2,3-Dibromo-3,3-difluoropropionate (Proposed Structure, Figure 1). This molecule contains a stereocenter at the C2 position, which renders the geminal fluorine atoms at C3 diastereotopic—a subtle but critical feature that is key to its structural confirmation. Our approach is designed to be a logical and self-validating workflow, demonstrating how each analytical technique provides a unique piece of the structural puzzle.

Figure 1: Proposed Structure of Methyl 2,3-Dibromo-3,3-difluoropropionate

A 2D representation of the target molecule with atoms numbered for spectroscopic assignment.

The following sections will detail the logical progression of experiments, beginning with the confirmation of the molecular formula and proceeding through the definitive mapping of the atomic framework.

The Analytical Workflow: A Strategy for Certainty

A robust elucidation strategy relies on using orthogonal analytical techniques where the results of one method corroborate and build upon the others. Our workflow is designed to systematically reduce uncertainty at each step.

A logical workflow for the structure elucidation of Methyl 2,3-Dibromo-3,3-difluoropropionate.

Mass Spectrometry: Defining the Elemental Composition

Causality: The first and most fundamental question is "What is the molecular formula?". High-Resolution Mass Spectrometry (HRMS) is the definitive technique for answering this, providing a precise mass measurement that corresponds to a unique elemental composition.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer, calibrated according to manufacturer specifications.

-

Acquisition: Infuse the sample and acquire the spectrum in positive ion mode. The expected ion would be the sodium adduct [M+Na]⁺.

-

Data Analysis: Determine the exact mass of the most abundant peak in the molecular ion cluster. Compare this experimental mass to the theoretical mass calculated for the proposed formula C₄H₄Br₂F₂O₂Na.

Expected Results and Validation

The presence of two bromine atoms creates a highly characteristic isotopic pattern. Due to the near-equal natural abundance of ⁷⁹Br and ⁸¹Br, a compound with two bromines will exhibit three primary peaks in the molecular ion cluster (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. Observing this pattern is a critical validation step.

| Isotopologue | Composition | Theoretical Mass (Da) of [M+Na]⁺ | Expected Relative Abundance (%) |

| M | C₄H₄⁷⁹Br₂F₂O₂Na | 290.8499 | 100.0 (25% of total cluster) |

| M+2 | C₄H₄⁷⁹Br⁸¹BrF₂O₂Na | 292.8478 | 199.9 (50% of total cluster) |

| M+4 | C₄H₄⁸¹Br₂F₂O₂Na | 294.8458 | 99.9 (25% of total cluster) |

An experimental mass for the [M+Na]⁺ ion that is within 5 ppm of the theoretical mass, combined with the 1:2:1 isotopic pattern, provides unequivocal confirmation of the molecular formula C₄H₄Br₂F₂O₂.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: While MS confirms the formula, IR spectroscopy provides a rapid assessment of the functional groups present. This allows us to confirm the presence of the ester carbonyl group and the carbon-halogen bonds.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Apply a single drop of the neat liquid sample directly onto the ATR crystal.

-

Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.

Expected Absorptions

| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) | Rationale |

| Ester Carbonyl | C=O | 1750 - 1735 | Strong, sharp absorption typical for saturated esters. |

| Carbon-Fluorine | C-F | 1100 - 1000 | Strong, broad absorptions characteristic of C-F stretching. |

| Carbon-Bromine | C-Br | 600 - 500 | Absorption in the fingerprint region. |

| Ester C-O Stretch | C-O | 1300 - 1150 | Stretching vibration of the ester linkage. |

The presence of a strong peak around 1740 cm⁻¹ would validate the ester functional group, a prerequisite for the proposed structure.

NMR Spectroscopy: Assembling the Molecular Framework

NMR is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule. For this specific compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

¹H NMR Spectroscopy: Proton Environments

Causality: ¹H NMR identifies all unique proton environments and, through spin-spin coupling, reveals which protons are adjacent to one another.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) |

| -OCH₃ | 3.8 - 4.0 | Singlet (s) | 3H | N/A |

| -CH(Br)- | 4.5 - 4.8 | Doublet of Triplets (dt) or complex multiplet | 1H | ³J(H,F) ≈ 15-25 Hz, ³J(H,F) ≈ 5-15 Hz |

-

Rationale for Predictions: The methoxy (-OCH₃) protons are isolated and thus appear as a singlet. The C2 proton is attached to a carbon bearing an electronegative bromine atom, shifting it downfield. Crucially, it will be coupled to the two diastereotopic fluorine atoms on C3, resulting in a complex multiplet. The difference in the ³J(H,F) coupling constants arises from the different spatial relationships (gauche and anti-periplanar) of the proton to the two fluorines.

¹³C NMR Spectroscopy: The Carbon Skeleton

Causality: ¹³C NMR reveals the number of unique carbon environments and, through chemical shift values and C-F coupling, provides insight into their electronic environment.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

| C =O | 165 - 170 | Triplet (³J(C,F)) |

| -C H(Br)- | 45 - 55 | Triplet (²J(C,F)) |

| -C F₂Br- | 110 - 125 | Triplet (¹J(C,F)) |

| -OC H₃ | 52 - 55 | Singlet |

-

Rationale for Predictions: The carbonyl carbon is the most deshielded. The C3 carbon, directly attached to two highly electronegative fluorine atoms, will be significantly downfield and will exhibit a very large one-bond coupling constant (¹J(C,F) > 200 Hz).[3] The C2 and C1 carbons will show smaller two-bond and three-bond couplings to the fluorines, respectively.

¹⁹F NMR Spectroscopy: The Key to Diastereotopicity

Causality: ¹⁹F NMR is highly sensitive and provides direct information about the fluorine environments. Because C2 is a chiral center, the two fluorine atoms on C3 are chemically non-equivalent (diastereotopic). This is the single most powerful piece of evidence to confirm the proposed connectivity.

-

Predicted Spectrum: Instead of a single peak, the spectrum should show two distinct fluorine signals. These two fluorines will couple to each other (geminal coupling, ²J(F,F)) and to the proton on C2 (³J(H,F)). This will result in an "AB quartet," where each peak of the quartet is further split into a doublet by the C2 proton. The observation of this complex pattern is definitive proof of the -CH(Br)-CF₂Br moiety.

Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

-

Acquisition:

-

¹H NMR: Acquire 16-32 scans with a standard pulse program.

-

¹³C NMR: Acquire 1024-4096 scans using a proton-decoupled pulse program.

-

¹⁹F NMR: Acquire 64-128 scans. Use CFCl₃ as an external reference (δ = 0 ppm).[4]

-

2D NMR: Acquire HSQC and HMBC spectra using standard gradient-selected pulse sequences. Optimize acquisition and processing parameters according to instrument software recommendations.

-

2D NMR: Connecting the Pieces

Causality: While 1D NMR identifies the fragments, 2D NMR experiments like HSQC and HMBC reveal how they are connected.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s).

-

Expected Correlation 1: A cross-peak between the proton signal at ~4.6 ppm and the carbon signal at ~50 ppm, confirming the -CH(Br)- fragment.

-

Expected Correlation 2: A cross-peak between the proton signal at ~3.9 ppm and the carbon signal at ~53 ppm, confirming the -OCH₃ fragment.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away, which is critical for mapping the complete molecular skeleton.

Key expected HMBC correlations for structural confirmation.

Key Validating HMBC Correlations:

-

H₄ → C₁: A correlation from the methoxy protons (~3.9 ppm) to the carbonyl carbon (~168 ppm) definitively links the methyl group to the ester.

-

H₂ → C₁: A correlation from the C2 proton (~4.6 ppm) to the carbonyl carbon (~168 ppm) connects the carbon backbone to the ester.

-

H₂ → C₃: A correlation from the C2 proton (~4.6 ppm) to the CF₂ carbon (~115 ppm) confirms the adjacency of the C2 and C3 carbons.

The successful observation of these correlations leaves no ambiguity about the molecular structure.

Conclusion: A Synthesis of Evidence

The structure elucidation of a complex molecule like Methyl 2,3-Dibromo-3,3-difluoropropionate is a process of systematic, evidence-based deduction. By following a logical workflow—beginning with the confirmation of the molecular formula by HRMS, identifying functional groups with IR, and then meticulously assembling the atomic framework using a suite of 1D and 2D NMR techniques—we can achieve an unambiguous structural assignment. The key finding from the NMR analysis, the diastereotopicity of the C3 fluorine atoms, serves as a powerful internal validation of the proposed structure. This integrated approach ensures the highest level of scientific integrity and provides the certainty required for advanced research and development.

References

- Vertex AI Search. Cas No.99953-33-0 Methyl 3-bromo-2,2-difluoropropanoate.

- Sci-Hub. Synthesis of ethyl 3,3,3-trifluoropropionate from 2-bromo-3,3,3-trifluoropropene.

- Google Patents. CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.

- PubChem. Methyl 2,3-dibromopropionate | C4H6Br2O2 | CID 95428. National Institutes of Health.

- Sigma-Aldrich. Methyl 2,3-dibromopropionate = 97.0 GC 1729-67-5.

- ChemicalBook. 2,3-Dibromopropene(513-31-5) 1H NMR spectrum.

- GSRS. METHYL 2,3-DIBROMOPROPIONATE.

- ChemicalBook. Methyl 2,3-dibromopropionate(1729-67-5) 1H NMR spectrum.

- PubMed Central. Structural Perspective on Enzymatic Halogenation. National Institutes of Health.

- Supporting Information. General information. NMR spectra were obtained....

- Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy.

- PubMed. Structural perspective on enzymatic halogenation. National Institutes of Health.

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 2,3-Dibromo-3,3-difluoropropionate

Introduction

Methyl 2,3-Dibromo-3,3-difluoropropionate is a halogenated ester of significant interest in synthetic chemistry and drug development due to its unique combination of functional groups. The presence of bromine and fluorine atoms on adjacent carbons, along with a methyl ester, suggests a molecule with a rich and complex reactivity profile. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic analysis is the cornerstone of this understanding, providing a detailed fingerprint of the molecule's identity and purity.

Molecular Structure and Predicted Spectroscopic Features

The structure of Methyl 2,3-Dibromo-3,3-difluoropropionate, CHBrF₂-CHBr-COOCH₃, presents several key features that will govern its spectroscopic behavior:

-

Chirality: The presence of a stereocenter at the C2 carbon suggests that this molecule can exist as enantiomers.

-

Halogenation: The high degree of halogenation, with two fluorine atoms and two bromine atoms, will induce significant electronic effects, influencing chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in MS.

-

Functional Groups: The methyl ester group will exhibit characteristic signals in all three spectroscopic techniques.

Below is a visual representation of the molecular structure.

Caption: Molecular structure of Methyl 2,3-Dibromo-3,3-difluoropropionate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For Methyl 2,3-Dibromo-3,3-difluoropropionate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be necessary for a complete assignment.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, showing two main signals:

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1 | ~ 4.5 - 5.0 | Doublet of triplets (dt) | ³J(H-F) ≈ 15-25, ³J(H-H) ≈ 3-5 | -CHBr- |

| 2 | ~ 3.8 | Singlet | - | -OCH₃ |

Rationale:

-

The methoxy (-OCH₃) protons are in a relatively standard electronic environment and are expected to appear as a singlet around 3.8 ppm.

-

The proton on the C2 carbon (-CHBr-) is significantly deshielded by the adjacent bromine atom and the ester functionality. Furthermore, it will couple to the two fluorine atoms on the C3 carbon, resulting in a triplet. This triplet will be further split into a doublet by the proton on the adjacent carbon (if present, which it is not in this case). Therefore, it is predicted to be a doublet of triplets. The chemical shift is estimated to be in the range of 4.5-5.0 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1 | ~ 165-170 | Singlet | - | -C=O |

| 2 | ~ 110-120 | Triplet | ¹J(C-F) ≈ 280-300 | -CBrF₂ |

| 3 | ~ 50-60 | Singlet | - | -CHBr- |

| 4 | ~ 53 | Singlet | - | -OCH₃ |

Rationale:

-

The carbonyl carbon (-C=O) of the ester will appear as a singlet in the typical downfield region of 165-170 ppm.

-

The C3 carbon (-CBrF₂) will be significantly influenced by the two attached fluorine atoms, leading to a large one-bond carbon-fluorine coupling (¹J(C-F)) that will split the signal into a triplet. The chemical shift will be in the range of 110-120 ppm.

-

The C2 carbon (-CHBr-) is expected to appear in the range of 50-60 ppm due to the influence of the bromine atom.

-

The methoxy carbon (-OCH₃) will have a characteristic chemical shift around 53 ppm.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is essential for characterizing fluorinated organic compounds.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1 | ~ -60 to -80 | Doublet | ³J(F-H) ≈ 15-25 | -CBrF₂ |

Rationale:

-

The two fluorine atoms on the C3 carbon are chemically equivalent and will appear as a single signal.

-

This signal will be split into a doublet by the proton on the C2 carbon, with a typical three-bond fluorine-proton coupling constant (³J(F-H)) of 15-25 Hz.

-

The chemical shift is predicted to be in the range of -60 to -80 ppm relative to a standard such as CFCl₃.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of Methyl 2,3-Dibromo-3,3-difluoropropionate in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a multinuclear NMR spectrometer with a field strength of at least 400 MHz for ¹H NMR.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

-

2D NMR: For unambiguous assignment, 2D correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) should be performed.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1750-1735 | Strong | C=O stretch (ester) |

| ~ 1300-1000 | Strong | C-O stretch (ester) and C-F stretch |

| ~ 750-550 | Medium-Strong | C-Br stretch |

Rationale:

-

A strong absorption band between 1750 and 1735 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of a saturated ester.

-

Strong bands in the 1300-1000 cm⁻¹ region are expected for both the C-O stretching of the ester and the C-F stretching vibrations. These bands may overlap.

-

The C-Br stretching vibration is expected to appear in the lower frequency region of 750-550 cm⁻¹.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used in a liquid cell.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the salt plates or the solvent should be taken and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular ion peak is expected, but it may be weak due to the lability of the C-Br bonds. The isotopic pattern of the molecular ion will be characteristic due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br exist in a nearly 1:1 ratio). This will result in a cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1.

-

Major Fragmentation Pathways:

-

Loss of a bromine atom (-Br).

-

Loss of the methoxy group (-OCH₃).

-

Cleavage of the C-C bond between C2 and C3.

-

McLafferty rearrangement is not expected as there are no gamma-hydrogens.

-

Below is a diagram illustrating the predicted major fragmentation pathways.

Caption: Predicted major fragmentation pathways for Methyl 2,3-Dibromo-3,3-difluoropropionate.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for generating fragments and providing structural information. Chemical Ionization (CI) can be used to enhance the molecular ion peak.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

High-Resolution MS (HRMS): HRMS should be used to determine the exact mass of the molecular ion and key fragments, which can be used to confirm the elemental composition.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of Methyl 2,3-Dibromo-3,3-difluoropropionate. The interpretations are grounded in the fundamental principles of NMR, IR, and MS, and are supported by data from structurally related compounds. By understanding the expected spectral features and the underlying reasons for their appearance, researchers can more effectively identify and characterize this molecule in their synthetic and developmental endeavors. The provided experimental protocols offer a starting point for acquiring high-quality spectroscopic data. As with any novel compound, the ultimate confirmation of its structure will rely on the careful acquisition and interpretation of a full suite of spectroscopic experiments.

References

As direct spectroscopic data for the target molecule is unavailable, this reference list includes sources for the spectroscopic data of analogous compounds and general spectroscopic principles.

-

PubChem Compound Summary for CID 95428, Methyl 2,3-dibromopropionate. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 52916857, Methyl 3,3-difluoropropanoate. National Center for Biotechnology Information. [Link]

-

NIST Chemistry WebBook for Methyl 2,3-dibromopropionate. National Institute of Standards and Technology. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A Technical Guide to the Stability and Reactivity of Methyl 2,3-dibromopropionate

Senior Application Scientist Note: Initial literature and database searches for "Methyl 2,3-Dibromo-3,3-difluoropropionate" did not yield sufficient specific data to construct a comprehensive technical guide. This suggests the compound is either highly novel or not extensively documented in publicly accessible scientific literature. To provide a valuable and data-rich resource, this guide will focus on the closely related and well-characterized compound, Methyl 2,3-dibromopropionate . The principles of stability and reactivity discussed herein for this analog are expected to provide significant insights into the behavior of vicinal di-halogenated propionates.

Introduction and Core Chemical Properties

Methyl 2,3-dibromopropionate is a halogenated ester that serves as a versatile intermediate in organic synthesis.[1] Its utility stems from the presence of multiple reactive centers: two carbon-bromine bonds at adjacent positions and an ester functionality. Understanding the interplay of these groups is critical for its effective use in the synthesis of more complex molecules, including pharmaceuticals and other bioactive compounds. This guide provides a detailed examination of its chemical properties, stability profile, and key reactive pathways.

Physicochemical Data

A summary of the key physical and chemical properties of Methyl 2,3-dibromopropionate is provided in the table below. These properties are fundamental to its handling, storage, and reaction setup.

| Property | Value | Source |

| Molecular Formula | C₄H₆Br₂O₂ | PubChem[2][3] |

| Molecular Weight | 245.90 g/mol | PubChem[2][3] |

| Appearance | Clear colorless liquid | Sigma-Aldrich, Haz-Map[1] |

| Boiling Point | 83-86 °C at 10 mmHg | Sigma-Aldrich |

| Density | 1.944 g/mL at 20 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.514 | Sigma-Aldrich |

| CAS Number | 1729-67-5 | Sigma-Aldrich |

| Storage Temperature | 2-8°C | Sigma-Aldrich |

Stability Profile

The stability of Methyl 2,3-dibromopropionate is a critical consideration for its storage and application. The presence of two bromine atoms on adjacent carbons makes the molecule susceptible to degradation under certain conditions.

Thermal Stability

Hydrolytic Stability

As an ester, Methyl 2,3-dibromopropionate is susceptible to hydrolysis under both acidic and basic conditions to yield 2,3-dibromopropanoic acid and methanol. The rate of hydrolysis is expected to be significantly enhanced in the presence of a strong base. Additionally, the presence of vicinal bromides can influence the stability of the ester.

Reactivity and Synthetic Utility

The synthetic value of Methyl 2,3-dibromopropionate lies in its predictable reactivity at the C-Br bonds and the ester group. The two bromine atoms are located at the α and β positions relative to the carbonyl group, and their reactivity is distinct.

Nucleophilic Substitution

Both bromine atoms can be displaced by nucleophiles. The β-bromine is more susceptible to standard SN2 displacement, while the α-bromine's reactivity is influenced by the adjacent electron-withdrawing carbonyl group. A common application involves reaction with nucleophiles to introduce new functionalities. For example, it is used in the preparation of methyl 2-azidoacrylate, indicating a reaction pathway that likely involves substitution followed by elimination.

Elimination Reactions

The vicinal arrangement of the two bromine atoms makes Methyl 2,3-dibromopropionate a prime substrate for elimination reactions.

In the presence of a base, dehydrobromination can occur to form either methyl 2-bromoacrylate or methyl 3-bromoacrylate, depending on which proton is abstracted (α or β). The acidity of the α-proton is enhanced by the adjacent carbonyl group, suggesting that the formation of methyl 2-bromoacrylate is a favored pathway.

Treatment with a reducing agent can lead to the elimination of both bromine atoms to form methyl acrylate. A notable example is the use of dimethyl sulfoxide (DMSO) to mediate the reductive elimination of 3-aryl-2,3-dibromopropanoates to the corresponding cinnamates.[5] This reaction proceeds under mild conditions and avoids the use of metals.[5] While the substrate in the study is more complex, the underlying principle of DMSO-mediated debromination is highly relevant.[5]

The proposed workflow for a typical debromination reaction is outlined below:

Caption: General workflow for elimination reactions of Methyl 2,3-dibromopropionate.

Cyclization Reactions

Methyl 2,3-dibromopropionate is a valuable precursor for the synthesis of three-membered rings. For instance, it is used in the preparation of aziridine-2-carboxylates. This type of reaction typically involves a reaction with a primary amine, where the amine first displaces one of the bromides (likely the more reactive β-bromide), followed by an intramolecular cyclization where the nitrogen attacks the α-carbon to displace the second bromide.

A mechanistic pathway for this type of cyclization is proposed below:

Caption: Proposed pathway for aziridine synthesis from Methyl 2,3-dibromopropionate.

Experimental Protocols

The following section provides a generalized, step-by-step methodology for a common transformation involving Methyl 2,3-dibromopropionate.

Protocol: Synthesis of a Substituted Aziridine

This protocol is a generalized procedure based on the known reactivity of vicinal dihalides with primary amines.

Materials:

-

Methyl 2,3-dibromopropionate

-

Primary amine (e.g., benzylamine)

-

A non-nucleophilic base (e.g., triethylamine, TEA)

-

A polar aprotic solvent (e.g., acetonitrile)

-

Anhydrous sodium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a solution of the primary amine (2.2 equivalents) in acetonitrile, add triethylamine (2.5 equivalents).

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of Methyl 2,3-dibromopropionate (1.0 equivalent) in acetonitrile dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired aziridine.

Safety and Handling

Methyl 2,3-dibromopropionate is classified as an irritant.[1][2] It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

Conclusion

Methyl 2,3-dibromopropionate is a highly functionalized molecule with a rich and predictable reactivity profile. Its vicinal dibromide arrangement makes it an excellent substrate for a variety of transformations, including nucleophilic substitutions, eliminations, and cyclizations. A thorough understanding of its stability, particularly its sensitivity to heat and bases, is essential for its successful application in complex synthetic routes. While a direct analog to the initially requested difluoro compound, the principles governing its reactivity provide a solid foundation for predicting the behavior of other halogenated propionates.

References

- Arborpharmchem. (n.d.). Cas No.99953-33-0 Methyl 3-bromo-2,2-difluoropropanoate.

- Google Patents. (n.d.). CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.

- National Center for Biotechnology Information. (n.d.). Methyl 2,3-dibromopropionate. PubChem.

- Sigma-Aldrich. (n.d.). Methyl 2,3-dibromopropionate.

- Li, W., et al. (2007). Dimethyl Sulfoxide Mediated Elimination Reactions in 3-Aryl 2,3-Dihalopropanoates: Scope and Mechanistic Insights. Journal of Organic Chemistry, 72, 6016-6021.

- GSRS. (n.d.). METHYL 2,3-DIBROMOPROPIONATE.

- Borucka, A., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions.

- National Center for Biotechnology Information. (n.d.). Methyl 3-bromo-2,2-difluoropropanoate. PubChem.

- Cheméo. (n.d.). Chemical Properties of Methyl 2,3-dibromopropionate (CAS 1729-67-5).

- Sigma-Aldrich. (n.d.). METHYL 2,3-DIBROMO-3-PHENYLPROPANOATE.

- Haz-Map. (n.d.). Methyl 2,3-dibromopropionate - Hazardous Agents.

Sources

- 1. Methyl 2,3-dibromopropionate - Hazardous Agents | Haz-Map [haz-map.com]

- 2. Methyl 2,3-dibromopropionate | C4H6Br2O2 | CID 95428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. cetjournal.it [cetjournal.it]

- 5. Dimethyl Sulfoxide Mediated Elimination Reactions in 3-Aryl 2,3-Dihalopropanoates: Scope and Mechanistic Insights [organic-chemistry.org]

The Untapped Potential of Methyl 2,3-Dibromo-3,3-difluoropropionate: A Technical Guide for the Synthetic Chemist

Introduction: The Strategic Value of Fluorinated Building Blocks

In the landscape of modern drug discovery, agrochemical development, and materials science, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating a compound's physicochemical and biological properties. The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This has led to a significant portion of new pharmaceuticals and agrochemicals containing at least one fluorine atom.

This guide introduces a promising, yet underexplored, fluorinated building block: Methyl 2,3-Dibromo-3,3-difluoropropionate . While direct literature on this specific compound is scarce, its structure suggests a wealth of synthetic possibilities. The presence of a gem-difluoro group, vicinal bromides, and an ester functionality in a simple three-carbon backbone makes it a highly versatile precursor for a diverse array of complex fluorinated molecules.

This document serves as a technical primer for researchers and synthetic chemists, offering a proposed synthetic route to this novel building block and a comprehensive analysis of its projected reactivity and potential applications. By leveraging established principles of organic chemistry and drawing analogies from well-documented reactions of similar compounds, we aim to unlock the synthetic potential of Methyl 2,3-Dibromo-3,3-difluoropropionate.

Proposed Synthesis of Methyl 2,3-Dibromo-3,3-difluoropropionate

As Methyl 2,3-Dibromo-3,3-difluoropropionate is not readily commercially available, a reliable synthetic route is paramount. We propose a two-step sequence commencing with the synthesis of the key precursor, Methyl 3,3-difluoroacrylate, followed by its electrophilic bromination.

Step 1: Synthesis of Methyl 3,3-difluoroacrylate

Several methods for the synthesis of α-fluoroacrylates have been reported. A plausible route to Methyl 3,3-difluoroacrylate could be adapted from established procedures for similar compounds, such as the esterification of 3,3-difluoroacrylic acid or the elimination reaction of a suitable precursor. A particularly attractive approach involves the Reformatsky-type reaction of a halodifluoroacetate with an aldehyde, followed by dehydration.

Experimental Protocol: Synthesis of Methyl 3,3-difluoroacrylate (Proposed)

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with activated zinc powder.

-

Solvent and Reagents: Anhydrous solvent (e.g., tetrahydrofuran or diethyl ether) is added, followed by a catalytic amount of iodine to activate the zinc. A mixture of methyl 2-bromo-2,2-difluoroacetate and formaldehyde (or a suitable equivalent like paraformaldehyde) is dissolved in the same anhydrous solvent and added to the dropping funnel.

-

Reaction Execution: The reaction mixture is heated to a gentle reflux. The solution of the bromodifluoroacetate and formaldehyde is added dropwise to the zinc suspension over a period of 1-2 hours.

-

Work-up and Purification: After the addition is complete, the reaction is refluxed for an additional hour and then cooled to room temperature. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by fractional distillation to yield Methyl 3,3-difluoroacrylate.

Step 2: Electrophilic Bromination of Methyl 3,3-difluoroacrylate

The electron-withdrawing nature of the ester and gem-difluoro groups renders the double bond of Methyl 3,3-difluoroacrylate electron-deficient. The electrophilic addition of bromine to such alkenes typically requires more forcing conditions or the use of a catalyst compared to electron-rich alkenes.[1] The reaction proceeds via a cyclic bromonium ion intermediate, leading to the anti-addition of the two bromine atoms.[2]

Experimental Protocol: Synthesis of Methyl 2,3-Dibromo-3,3-difluoropropionate (Proposed)

-

Reaction Setup: To a solution of Methyl 3,3-difluoroacrylate in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask protected from light, add a solution of bromine in the same solvent dropwise at 0 °C.

-

Reaction Monitoring: The reaction progress can be monitored by the disappearance of the bromine color. If the reaction is sluggish, a Lewis acid catalyst (e.g., iron(III) bromide) can be added in a catalytic amount.

-

Work-up and Purification: Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product. Purification by vacuum distillation or column chromatography on silica gel will yield the pure Methyl 2,3-Dibromo-3,3-difluoropropionate.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target building block.

Physicochemical Properties (Predicted)

While experimental data for Methyl 2,3-Dibromo-3,3-difluoropropionate is unavailable, its properties can be predicted based on its structure and by analogy to similar compounds.

| Property | Predicted Value | Justification |

| Molecular Formula | C4H4Br2F2O2 | - |

| Molecular Weight | 281.88 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Similar halogenated esters are typically liquids at room temperature. |

| Boiling Point | Elevated | The presence of multiple halogens increases intermolecular forces, leading to a higher boiling point compared to its non-halogenated counterpart. |

| Density | > 1.5 g/mL | The high atomic weights of bromine and fluorine will result in a high density. |

| Solubility | Insoluble in water, soluble in common organic solvents | Typical for small, halogenated organic esters. |

Projected Reactivity and Synthetic Potential

The synthetic utility of Methyl 2,3-Dibromo-3,3-difluoropropionate stems from the orthogonal reactivity of its functional groups. The two bromine atoms are susceptible to both nucleophilic substitution and elimination reactions, while the ester group can undergo hydrolysis or amidation. The gem-difluoro group is largely inert but will exert a strong electronic influence on the reactivity of the adjacent carbons.

Nucleophilic Substitution Reactions

The vicinal bromine atoms can be displaced by a variety of nucleophiles. The reaction can proceed via an S_N2 mechanism, and the choice of nucleophile and reaction conditions can potentially allow for selective mono- or di-substitution.[3][4]

-

With Oxygen Nucleophiles: Reaction with alkoxides or phenoxides would yield valuable difluorinated ethers.

-

With Nitrogen Nucleophiles: Amines, azides, and other nitrogen-based nucleophiles could be used to introduce nitrogen-containing functionalities, opening pathways to difluorinated amino acids or heterocyclic compounds.

-

With Carbon Nucleophiles: Carbanions, such as those derived from malonates or organometallic reagents, could be employed for carbon-carbon bond formation.

Projected Nucleophilic Substitution Pathways

Caption: Potential nucleophilic substitution reactions.

Elimination Reactions

Treatment of Methyl 2,3-Dibromo-3,3-difluoropropionate with a suitable base can induce elimination reactions to form unsaturated fluorinated compounds.

-

Dehydrobromination: A non-nucleophilic base could promote the elimination of HBr to form a vinyl bromide, which is itself a versatile synthetic intermediate.

-

Reductive Dehalogenation: The use of a reducing agent, such as zinc dust or sodium iodide, can lead to the elimination of both bromine atoms to regenerate the double bond, affording Methyl 3,3-difluoroacrylate.[5][6] This could be a useful protecting group strategy for the double bond. A double dehydrobromination could potentially lead to a difluoro-substituted alkyne.[7][8]

Projected Elimination Pathways

Caption: Potential elimination reactions.

Synthesis of Fluorinated Heterocycles

The di-electrophilic nature of Methyl 2,3-Dibromo-3,3-difluoropropionate makes it an excellent candidate for the synthesis of fluorinated heterocyclic compounds. Reaction with binucleophiles, such as 1,2-diamines, 1,2-diols, or 1,2-dithiols, could provide access to novel difluorinated five- or six-membered rings.

Experimental Protocol: Synthesis of a Difluorinated Piperazine Derivative (Proposed)

-

Reaction Setup: In a round-bottom flask, dissolve Methyl 2,3-Dibromo-3,3-difluoropropionate and N,N'-dimethylethylenediamine in a polar aprotic solvent such as dimethylformamide (DMF).

-

Reaction Execution: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), and heat the reaction mixture.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the desired difluorinated piperazine derivative.

Conclusion

Methyl 2,3-Dibromo-3,3-difluoropropionate, while not a readily available compound, represents a fluorinated building block with significant untapped potential. Its proposed synthesis is straightforward, and its projected reactivity profile suggests it can serve as a versatile precursor to a wide range of valuable fluorinated molecules. The ability to undergo selective nucleophilic substitutions and various elimination reactions opens up numerous avenues for the construction of complex molecular architectures relevant to the pharmaceutical, agrochemical, and materials science industries. This guide serves as a foundational document to encourage the exploration and application of this promising, yet underutilized, synthetic tool.

References

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

-

Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. [Link]

- This reference is not available in the provided search results.

-

Journal of the American Chemical Society. (2022, July 15). Catalytic Electrophilic Halogenation of Arenes with Electron-Withdrawing Substituents. [Link]

- This reference is not available in the provided search results.

-

Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview. [Link]

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

-

Chemistry LibreTexts. (2024, March 24). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. [Link]

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

-

Chemguide. THE NUCLEOPHILIC SUBSTITUTION REACTIONS BETWEEN HALOGENOALKANES AND HYDROXIDE IONS. [Link]

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

-

Scribd. DPA - Dehalogenation of Vicinal Dihalides. [Link]

-

ResearchGate. (2017, November 27). (PDF) Dehalogenation of Vicinal Dihalo Compounds by 1,1'-Bis(trimethylsilyl)-1H,1'H-4,4'-bipyridinylidene for Giving Alkenes and Alkynes in a Salt-free Manner. [Link]

-

Unacademy. Dehydrohalogenation of Alkyl Dihalides. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]

"potential applications of Methyl 2,3-Dibromo-3,3-difluoropropionate in organic synthesis"

Intended for: Researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The difluoromethyl group (CF₂H), in particular, is a valuable bioisostere for hydroxyl and thiol functionalities, capable of enhancing metabolic stability and binding affinity. This technical guide introduces Methyl 2,3-Dibromo-3,3-difluoropropionate, a versatile and promising, yet underexplored, building block for the synthesis of novel fluorinated compounds. Drawing upon established principles of organofluorine chemistry and the reactivity of analogous compounds, this document elucidates a proposed synthetic pathway for this reagent and explores its potential applications in the construction of difluoromethylated scaffolds and fluorinated heterocycles. Detailed experimental protocols, mechanistic insights, and predictive data are provided to empower researchers in leveraging this compound for the advancement of organic synthesis and medicinal chemistry.

Introduction: The Imperative of Fluorine in Modern Drug Discovery

The introduction of fluorine into bioactive molecules has had a transformative impact on medicinal chemistry.[1][2] Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[3] The difluoromethyl group, in particular, has emerged as a critical structural motif, serving as a lipophilic hydrogen bond donor and a metabolically stable surrogate for hydroxyl or thiol groups.[4] The development of novel reagents and methodologies for the efficient introduction of the difluoromethyl group is therefore a paramount objective in the pursuit of next-generation therapeutics. This guide focuses on the synthetic utility of Methyl 2,3-Dibromo-3,3-difluoropropionate, a reagent poised to be a valuable tool in this endeavor.

Proposed Synthesis of Methyl 2,3-Dibromo-3,3-difluoropropionate

While literature on the direct synthesis of Methyl 2,3-Dibromo-3,3-difluoropropionate is scarce, a plausible and efficient route can be extrapolated from the known chemistry of analogous acrylates. The proposed synthesis involves the bromination of a suitable difluoroacrylate precursor, such as Methyl 3,3-difluoroacrylate.

Synthesis of Methyl 3,3-difluoroacrylate

The precursor, Methyl 3,3-difluoroacrylate, can be synthesized via several established methods. One practical approach involves the Reformatsky-type reaction of an appropriate starting material. A facile synthesis has been reported from dibromodifluoromethane.[5]

Bromination of Methyl 3,3-difluoroacrylate

The addition of bromine across the double bond of the electron-deficient Methyl 3,3-difluoroacrylate is expected to proceed readily to yield the target compound.[6] The reaction is anticipated to be stereoselective, leading to the anti-addition product.

Experimental Protocol: Synthesis of Methyl 2,3-Dibromo-3,3-difluoropropionate

Materials:

-

Methyl 3,3-difluoroacrylate

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 3,3-difluoroacrylate (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.05 eq) in dichloromethane from the dropping funnel. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the orange color of the excess bromine disappears.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to afford Methyl 2,3-Dibromo-3,3-difluoropropionate.

Potential Applications in Organic Synthesis